molecular formula C12H10ClN3O2 B3002374 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 865249-55-4

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B3002374
CAS No.: 865249-55-4
M. Wt: 263.68
InChI Key: IFBNZDQDJMQYHN-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a synthetic 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and antimicrobial research. Compounds featuring the 1,3,4-oxadiazole nucleus are known to exhibit a wide spectrum of biological activities, largely due to the presence of a toxophoric -N=C-O- linkage that can interact with nucleophilic centers in microbial cells . This particular compound is designed for research applications aimed at combating antibiotic-resistant bacterial strains. Structural analogues of this compound have demonstrated potent in vitro antimicrobial activity against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL . Beyond targeting planktonic (free-floating) cells, research on similar 1,3,4-oxadiazoles has shown a promising ability to prevent and eradicate bacterial biofilms . Biofilms are a key factor in the pathogenesis of persistent infections, as they confer intrinsic resistance to many conventional antibiotics. These related compounds have been observed to inhibit biofilm formation in a dose-dependent manner and, at higher concentrations, are effective against mature biofilms. The mechanism of action is believed to involve the downregulation of biofilm-related genes, such as spa , which encodes the protein A virulence factor . This molecule is supplied exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)11-15-16-12(18-11)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBNZDQDJMQYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

Chemical Reactions Analysis

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their efficacy against various cancer cell lines. A related study reported that compounds with similar structures demonstrated significant inhibition against multiple cancer types, including glioblastoma and lung cancer cells .

Mechanism of Action

The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide exerts its effects may involve the modulation of specific protein targets associated with cancer pathways. Molecular docking studies have been employed to predict binding affinities to these targets, suggesting that the compound could interfere with critical cellular processes involved in tumor growth and metastasis .

Antimicrobial Properties

In addition to anticancer activity, compounds based on the oxadiazole structure have shown promising antimicrobial effects. Studies have documented their effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents .

Agricultural Science

Pesticidal Activity

The structural characteristics of this compound may confer insecticidal or fungicidal properties. Oxadiazole derivatives have been explored for their ability to disrupt pest physiology or inhibit fungal growth, making them candidates for development into agricultural pesticides .

Material Science

Polymeric Applications

The unique chemical structure of this compound can be utilized in the synthesis of novel polymeric materials. The incorporation of oxadiazole units into polymers has been shown to enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for various industrial applications.

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with similar compounds is provided below:

Compound Name Structure Features Biological Activity
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-benzamideSimilar oxadiazole structureAnticancer
N-(5-(thienyl)-1,3,4-oxadiazol-2-yl)-carboxamideContains thiophene instead of phenylAntimicrobial
5-Aryl-1,3,4-OxadiazolesGeneral class with diverse aryl groupsAntifungal and anticancer

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives included this compound as a lead compound. The results showed that this compound exhibited significant cytotoxicity against various cancer cell lines at micromolar concentrations. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism of action .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activities, derivatives similar to this compound were tested against a panel of bacterial strains. The findings indicated that these compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria at low concentrations .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The oxadiazole ring is thought to play a crucial role in binding to the active site of the target enzyme, thereby inhibiting its function .

Comparison with Similar Compounds

Structural Analogues Within the 1,3,4-Oxadiazole Family

Table 1: Key 1,3,4-Oxadiazole Derivatives and Their Properties

Compound Name Substituents (5-Position) 2-Position Group Molecular Weight Bioactivity (Concentration) Reference
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide 2-Chlorophenyl Cyclopropanecarboxamide 263.71 (calc.) Not reported (structural analog)
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide) 4-Chlorophenyl Pentanamide 279.72 Antimicrobial (S. aureus, MIC: 8 µg/mL)
N-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide 2-Chlorophenyl Cyclopropanamine (methyl-linked) 347.64 Discontinued (no bioactivity data)
N-{5-[4-(Ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide 4-(Ethanesulfonyl)phenyl Cyclopropanecarboxamide 321.35 Not reported (structural analog)
Key Observations:
  • Chlorophenyl Positional Isomerism : The 2-chlorophenyl substitution in the target compound contrasts with OZE-III’s 4-chlorophenyl group . Positional isomerism significantly impacts bioactivity; OZE-III exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), suggesting that the 2-chloro derivative may have altered potency or selectivity due to steric or electronic effects.
  • Conversely, the ethanesulfonyl group in the compound from introduces strong electron-withdrawing effects, which may enhance binding to charged targets .

Heterocyclic Analogues: Thiadiazole, Tetrazole, and Triazole Derivatives

Table 2: Comparison with Non-Oxadiazole Heterocycles

Compound Class Core Structure Substituents (5-Position) Bioactivity (Concentration) Reference
1,3,4-Thiadiazole Thiadiazole 3,4,5-Trimethoxyphenyl Anticancer (PC3 cells: 55.71% inhibition at 5 µM)
Tetrazole Derivatives Tetrazole Aryl groups (e.g., 4-methoxyphenyl) Plant growth regulation (cell division promotion)
1,2,4-Triazole Triazole Aryloxyacetyl groups Plant growth regulation (auxin-like activity)
Key Observations:
  • Thiadiazole vs. Oxadiazole : Thiadiazole derivatives with a 3,4,5-trimethoxyphenyl group () exhibit anticancer activity, suggesting that similar substituents on oxadiazoles could be explored for antitumor applications .
  • Heterocycle Core Influence : Tetrazole and triazole derivatives prioritize plant growth regulation, likely due to their ability to mimic phytohormones. The oxadiazole core, however, is more commonly associated with antimicrobial or anticancer activity, highlighting the role of heterocycle electronics in biological targeting .

Structure-Activity Relationship (SAR) Trends

Substituent Position : The 2-chlorophenyl group in the target compound may confer distinct steric interactions compared to 4-chloro (OZE-III) or ethanesulfonyl () analogues, influencing target binding .

Heterocycle Core : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles or tetrazoles, making them preferable for drug design .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article delves into its potential biological effects, including antimicrobial, anticancer, and other therapeutic properties, supported by various studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3OC_{12}H_{12}ClN_3O with a molecular weight of approximately 249.7 g/mol. The compound features a cyclopropane ring fused with an oxadiazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial effects. For instance:

  • Study Findings : A study highlighted the effectiveness of related oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The compound N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide showed promising results in extending the survival of C. elegans infected with MRSA at a concentration of 7.14 µg/ml .

Anticancer Activity

This compound shares structural similarities with other oxadiazole derivatives that have shown anticancer properties:

  • Case Studies : The anticancer activity of several oxadiazole derivatives was evaluated against multiple cancer cell lines as per the National Cancer Institute (NCI) protocols. Compounds similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] demonstrated significant inhibition rates against various cancer types .
Compound NameBiological ActivityIC50 (µM)
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) benzamideAnticancer10
N-(5-(thienyl)-1,3,4-oxadiazol-2-yl) carboxamideAntimicrobial15
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl) pentanamideAntibacterial8

The mechanism through which this compound exerts its biological effects can be elucidated through molecular docking studies. These studies suggest that the compound interacts effectively with specific biological targets associated with cancer pathways and microbial resistance mechanisms .

Molecular Docking Studies

Molecular docking simulations have indicated that the compound binds favorably to target proteins involved in tumor growth and bacterial resistance. For example:

  • Binding Affinity : The binding affinity scores for similar compounds were found to be significant in inhibiting tubulin polymerization, a crucial process in cancer cell division .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide?

  • Methodology : Synthesis of oxadiazole derivatives typically involves cyclization of carboxylic acid precursors with thiosemicarbazides under acidic conditions. For example, POCl₃-mediated cyclization at 90°C under reflux is effective for forming the 1,3,4-oxadiazole core . Key steps include:

  • Formation of the oxadiazole ring via dehydrative cyclization.
  • Introduction of the 2-chlorophenyl group through Suzuki coupling or nucleophilic substitution.
  • Purification via recrystallization (e.g., DMSO/water mixtures) .
    • Critical Parameters : Reaction temperature, stoichiometry of POCl₃, and pH adjustment during purification significantly impact yield and purity.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures .
  • Key Metrics :

  • R factor : ≤0.05 indicates high accuracy (e.g., 0.043 in a related chlorophenyl-oxadiazole structure ).
  • Data-to-parameter ratio : ≥15 ensures reliable refinement .
    • Best Practices : Crystallize the compound in a solvent with slow evaporation. Validate hydrogen bonding and π-π stacking interactions using CCDC software.

Q. What biological screening assays are used to evaluate this compound’s activity?

  • Assays :

  • Antimicrobial : Broth microdilution for MIC determination against Staphylococcus aureus (planktonic and biofilm forms) .
  • Enzyme Inhibition : α-Glucosidase, lipoxygenase (LOX), and butyrylcholinesterase (BChE) assays to assess metabolic and anti-inflammatory potential .
    • Structural Insights : The 2-chlorophenyl group enhances electron-withdrawing effects, improving binding to microbial targets .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

  • Methodology :

  • Model : B3LYP/6-31G(d,p) basis set for geometry optimization and HOMO-LUMO gap analysis .
  • Key Outputs :
  • MESP (Molecular Electrostatic Potential) : Identifies nucleophilic/electrophilic sites (e.g., oxadiazole ring as electron-deficient).
  • FTIR Simulation : Matches experimental spectra to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
    • Applications : Predicts binding affinity to biological targets (e.g., AlaDH in antimicrobial studies) .

Q. How can contradictory bioactivity data across assays be resolved?

  • Strategies :

  • Cross-Validation : Use orthogonal assays (e.g., enzyme kinetics vs. cell viability) .
  • Structural Analog Comparison : Compare with derivatives lacking the cyclopropane moiety to isolate pharmacophore contributions .
  • Statistical Analysis : Calculate IC₅₀ variability using ANOVA; exclude outliers due to solvent interference (e.g., DMSO >1% inhibits enzyme activity) .

Q. What structural modifications improve drug-likeness and ADMET properties?

  • Guidelines :

  • Lipinski’s Rule : Ensure molecular weight <500, log P <5, and ≤10 H-bond acceptors/donors. The parent compound’s log P (~3.5) may require optimization for solubility .
  • Substituent Effects :
  • Chlorophenyl : Enhances target binding but may increase hepatotoxicity.
  • Cyclopropane : Improves metabolic stability but reduces solubility.
    • Tools : Molinspiration for log P and polar surface area (PSA) calculations .

Q. What experimental approaches elucidate the mechanism of action against microbial targets?

  • Methods :

  • Affinity Screening : Label-free assays (e.g., differential ligand affinity chromatography) to identify target proteins like AlaDH .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with S. aureus enoyl-acyl carrier protein reductase (FabI) .
  • Biofilm Disruption Assays : Quantify extracellular DNA and polysaccharides via SYTOX Green and Congo red binding .

Data Contradiction Analysis Example

Issue : Inconsistent MIC values against S. aureus in planktonic vs. biofilm states.
Resolution :

  • Planktonic Cells : MIC = 8 µg/mL (standard broth dilution).
  • Biofilm : MIC = 32 µg/mL (due to reduced penetration).
    Method : Use confocal microscopy with LIVE/DEAD staining to visualize biofilm penetration .

Key Structural and Biological Comparisons

Derivative Modification Bioactivity (MIC, µg/mL) Reference
N-[5-(4-chlorophenyl)-oxadiazol-2-yl]benzamideBenzamide substituent16 (S. aureus)
Target Compound Cyclopropanecarboxamide8 (S. aureus)

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